7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine
Overview
Description
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and various other neurological conditions. This particular compound has a molecular formula of C16H13ClN2O and a molecular weight of 284.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine typically involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one with methanol under acidic conditions. This reaction results in the methoxylation of the benzodiazepine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification through chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine and alkylating agents such as alkyl halides are used.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which may have different pharmacological properties .
Scientific Research Applications
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on GABA receptors and neurotransmission.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders such as epilepsy, anxiety, and depression.
Industry: Utilized in the development of new pharmaceuticals and as an impurity reference material.
Mechanism of Action
The compound exerts its effects by binding to benzodiazepine receptors on the GABA-A receptor complex in the central nervous system. This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects and resulting in sedative, anxiolytic, and anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Chlordiazepoxide: Known for its use in treating anxiety and alcohol withdrawal symptoms.
Clonazepam: Used primarily for its anticonvulsant properties
Uniqueness
7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine is unique due to its specific methoxy substitution, which can influence its pharmacokinetic and pharmacodynamic properties, potentially offering different therapeutic benefits compared to other benzodiazepines .
Properties
IUPAC Name |
7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-20-15-10-18-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGUFGWOUJMMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31269-33-7 | |
Record name | 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031269337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-CHLORO-2-METHOXY-5-PHENYL-3H-1,4-BENZODIAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W5807YWL0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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